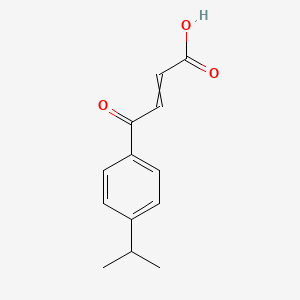

4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid

Description

4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid is an α,β-unsaturated ketone-carboxylic acid derivative characterized by a phenyl ring substituted with an isopropyl group at the para position, a ketone group at the 4-oxo position, and a conjugated but-2-enoic acid chain. Its IUPAC name is (Z)-4-(isopropylamino)-4-oxobut-2-enoic acid, with CAS number 307942-22-9 and molecular formula C₁₃H₁₅NO₃ . This compound serves as a versatile intermediate in organic synthesis, particularly in Michael addition reactions and cyclization pathways to generate heterocyclic frameworks. Its structure enables dual reactivity: the α,β-unsaturated ketone moiety undergoes nucleophilic attacks, while the carboxylic acid group facilitates further functionalization.

Properties

IUPAC Name |

4-oxo-4-(4-propan-2-ylphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKCMDZQHQJWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Isopropylacetophenone with Glyoxylic Acid (Method C)

One of the most documented methods involves the condensation of 4-isopropylacetophenone with glyoxylic acid in acetic acid as solvent under reflux conditions:

- Reagents : 4-Isopropylacetophenone (1 equiv), glyoxylic acid (1 equiv), acetic acid solvent.

- Conditions : Reflux overnight (~120 °C).

- Workup : After cooling, solvent evaporation followed by washing the residue with ice-cold water.

- Purification : Recrystallization from ethyl acetate or column chromatography on silica gel using petroleum ether/ethyl acetate (2:1) as eluent.

- Outcome : The product, 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid, is obtained as a solid with yields typically ranging from moderate to good (40-50%).

This method is adapted from procedures used for analogous aroylacrylic acids and has been validated for similar compounds (e.g., 4-(4-methoxyphenyl)-4-oxo-but-2-enoic acid).

Friedel-Crafts Acylation Followed by Oxidation

An alternative approach involves:

- Step 1 : Friedel-Crafts acylation of isopropylbenzene with an appropriate acyl chloride or acid derivative in the presence of aluminum chloride catalyst to introduce the keto group.

- Step 2 : Subsequent oxidation and functional group transformations to install the but-2-enoic acid moiety.

- Notes : This method requires strict temperature control and stoichiometric catalyst use to avoid polyacylation. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Michael Addition and Related Reactions

Michael addition reactions involving 4-(4-isopropylphenyl)-4-oxobut-2-enoic acid as a Michael acceptor have been reported for derivative synthesis but can also be adapted for its preparation:

- Mechanism : Nucleophilic addition of nitrogen, sulfur, or carbon nucleophiles to the α,β-unsaturated keto acid.

- Catalysts : Acidic or basic conditions depending on nucleophile.

- Applications : Synthesis of heterocyclic compounds such as pyridazinones and thiazoles.

- Relevance : While primarily used for derivatization, these reactions confirm the accessibility of the parent compound and its intermediates.

Stepwise Synthesis via Methyl Ester Intermediates

Some literature describes the preparation of methyl esters of 4-(4-isopropylphenyl)-4-oxo-but-2-enoic acid as intermediates:

- Step 1 : Synthesis of methyl 4-(4-isopropylphenyl)-4-oxobut-2-enoate via condensation of methyl ketones with glyoxylic acid.

- Step 2 : Hydrolysis of the ester to yield the free acid.

- Catalysts and Conditions : Reflux in acetic acid, use of morpholine hydrochloride as catalyst at 120 °C for ester formation.

- Purification : Recrystallization or silica gel chromatography.

- Yields : Typically moderate to good, with melting points and spectral data confirming purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Condensation with Glyoxylic Acid | 4-Isopropylacetophenone, glyoxylic acid | Reflux in acetic acid, overnight | 40-50 | Recrystallization, chromatography | Simple, widely used |

| Friedel-Crafts Acylation | Isopropylbenzene, acyl chloride, AlCl3 | Controlled temperature, catalyst | Variable | TLC, HPLC monitoring | Requires careful control |

| Michael Addition Derivatization | 4-(4-Isopropylphenyl)-4-oxobut-2-enoic acid, nucleophiles | Acidic/basic conditions | N/A | Spectroscopic monitoring | For derivatives, confirms accessibility |

| Ester Intermediate Route | Methyl ketone, glyoxylic acid, morpholine HCl | Reflux at 120 °C | Moderate | Recrystallization, chromatography | Two-step, allows ester isolation |

Analytical and Characterization Techniques

Throughout the synthesis, the following techniques are essential for monitoring and confirming compound identity and purity:

- Thin-Layer Chromatography (TLC) : To monitor reaction progress.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm structure and isomerism.

- Infrared (IR) Spectroscopy : Identification of functional groups (carboxylic acid, keto, aromatic).

- Mass Spectrometry (MS) : Molecular weight confirmation.

- Melting Point Determination : Purity and identity check.

For example, the keto-enol tautomerism can be analyzed by $$^{1}H$$ NMR, and the presence of the α,β-unsaturated acid is confirmed by characteristic IR bands near 1700 cm$$^{-1}$$.

Summary of Research Findings

- The condensation of 4-isopropylacetophenone with glyoxylic acid in acetic acid under reflux is the most straightforward and reproducible method for preparing 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid.

- Friedel-Crafts acylation routes provide an alternative but require more stringent reaction control.

- Ester intermediates are valuable for purification and further functionalization.

- Michael addition reactions, while primarily used for derivative synthesis, demonstrate the compound’s reactivity profile.

- Analytical methods are critical for ensuring product identity and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylbenzoyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including:

- Michael Addition : This reaction allows for the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules.

- Friedel-Crafts Acylation : This method is utilized for the introduction of acyl groups into aromatic compounds, enhancing the compound's versatility in creating derivatives.

Table 1: Common Reactions Involving 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid

| Reaction Type | Description |

|---|---|

| Michael Addition | Formation of carbon-carbon bonds |

| Friedel-Crafts Acylation | Introduction of acyl groups into aromatic systems |

| Esterification | Formation of esters from acids and alcohols |

| Decarboxylation | Removal of a carboxyl group to form a new compound |

Medicinal Chemistry

Research has indicated that derivatives of 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid exhibit promising biological activities:

- Antimicrobial Properties : Several studies have reported that this compound and its derivatives possess significant antimicrobial activity, making them candidates for pharmaceutical applications against bacterial infections .

- Anti-inflammatory and Anticancer Activities : Compounds related to this structure have shown potential in inhibiting cancer cell proliferation and reducing inflammation. For instance, specific derivatives have been tested against various cancer cell lines, demonstrating efficacy in reducing tumor growth.

Case Study: Antimicrobial Activity

A study highlighted the use of 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid as a precursor for synthesizing novel heterocycles with enhanced antimicrobial properties. The derivatives were tested against multiple bacterial strains, showing significant inhibition zones compared to control compounds .

Materials Science

In materials science, the compound's unique structural characteristics allow it to be incorporated into polymer matrices or coatings. Its ability to form stable complexes with metal ions has been explored for developing new materials with specific properties such as:

- Enhanced Thermal Stability : Polymers containing this compound exhibit improved thermal stability due to the presence of conjugated systems.

- Light Absorption Properties : The compound's structure allows it to absorb light effectively, making it suitable for applications in photonic devices.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylbenzoyl)acrylic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by binding to receptors or other biomolecules . The exact mechanism of action varies depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Impact :

- Electron-Withdrawing Groups (Br, NO₂): Enhance electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic additions. Bromo derivatives are particularly reactive toward thiols and amines .

- Electron-Donating Groups (Isopropyl, CH₃) : Moderate reactivity, favoring cyclization over direct adduct formation. The isopropyl group introduces steric hindrance, influencing regioselectivity .

Reaction with Nucleophiles

- 4-(4-Bromophenyl) analog: Reacts with thiourea and malononitrile to form pyridazinones (e.g., compound 17: m.p. 206°C, 60% yield) and imidazolo-thiadiazoles (e.g., compound 15: m.p. 230°C, 65% yield) via Michael addition and cyclization .

- 4-(4-Acetylaminophenyl) analog: Generates oxirane derivatives upon treatment with H₂O₂, which further react with thiadiazoles to yield fused imidazolo-thiadiazoles .

Physicochemical Properties

Biological Activity

4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid, also known as 3-(4-Isopropylbenzoyl)acrylic acid, is an organic compound with significant biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H16O3 and a molecular weight of approximately 246.29 g/mol. It features a but-2-enoic acid backbone with a ketone group and an isopropyl-substituted phenyl group, which contributes to its unique reactivity and biological potential.

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid exhibit promising antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanisms behind this activity often involve the disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid has been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For example, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's structural features appear to enhance its interaction with cellular targets involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Caspase activation |

Case Studies

Case Study 1: Antimicrobial Screening

A high-throughput screening identified several derivatives of 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid as effective against Mycobacterium tuberculosis (M. tb). The most potent derivative exhibited an MIC value significantly lower than traditional antibiotics, suggesting potential for development as a new therapeutic agent against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In a study focused on inflammatory bowel disease models, the administration of this compound led to reduced inflammation markers and improved histological scores in treated animals compared to controls. This suggests that it may have therapeutic potential in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Isopropyl-phenyl)-4-oxo-but-2-enoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via iodination of a phenyl ring followed by conjugation with a butyric acid moiety. For example, analogous iodinated derivatives (e.g., 4-(4-Iodo-phenyl)-4-oxo-butyric acid) are prepared using iodination reagents under acidic or basic conditions, followed by purification via column chromatography or recrystallization . Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst type (e.g., H₂SO₄ or PCl₅) significantly affect regioselectivity and byproduct formation .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the α,β-unsaturated ketone and carboxylic acid moieties. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For advanced stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound’s solubility varies with pH due to its carboxylic acid group. In polar aprotic solvents (e.g., DMSO or DMF), solubility is enhanced, while aqueous buffers (pH >7) improve ionization. Stability studies under UV light and varying temperatures (4°C to 25°C) show minimal degradation over 72 hours, but prolonged exposure to moisture or acidic conditions may hydrolyze the α,β-unsaturated ketone .

Advanced Research Questions

Q. How do electronic effects of the isopropyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-donating isopropyl group stabilizes the phenyl ring via hyperconjugation, reducing electrophilicity at the β-carbon of the α,β-unsaturated system. Comparative studies with fluorophenyl analogs (e.g., 4-(4-Fluorophenyl)-4-oxo-butyric acid) show slower reaction kinetics with thiols or amines, requiring harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) to achieve comparable yields .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., IC₅₀ values ranging from 10–50 µM across studies) may arise from differences in bacterial strain susceptibility or assay protocols. Standardized minimum inhibitory concentration (MIC) assays under controlled nutrient conditions, paired with cytotoxicity profiling (e.g., MTT assays on mammalian cells), are recommended to validate selectivity .

Q. What computational strategies are effective for predicting binding interactions between this compound and target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) reveals hydrogen bonding with active-site residues. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, correlating with experimental inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.